An In-depth Technical Guide to 3-Bromo-Substituted Pyridines for Advanced Synthesis
An In-depth Technical Guide to 3-Bromo-Substituted Pyridines for Advanced Synthesis
A Note to the Researcher: Comprehensive searches for "3-Bromo-2-(nitromethyl)pyridine" did not yield established data, suggesting it is a novel or not widely documented compound. This guide has therefore been structured to provide maximum value by focusing on the well-characterized and synthetically crucial analogue, 3-Bromo-2-nitropyridine . This core section delivers robust, field-proven data for your immediate application.
Furthermore, leveraging established principles of organic synthesis, this guide includes a proposed, logical pathway for the synthesis of the target molecule, 3-Bromo-2-(nitromethyl)pyridine, to support your exploratory research endeavors.
Part 1: A Technical Guide to 3-Bromo-2-nitropyridine
This section provides a detailed overview of 3-Bromo-2-nitropyridine, a versatile building block in modern medicinal and materials chemistry.
Chemical Identity and Molecular Structure
3-Bromo-2-nitropyridine is a substituted pyridine ring featuring a bromine atom at position 3 and a nitro group at position 2. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, making it a valuable intermediate in organic synthesis.[1]
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IUPAC Name: 3-bromo-2-nitropyridine[2]
Caption: Chemical structure of 3-Bromo-2-nitropyridine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-Bromo-2-nitropyridine are summarized below. These characteristics are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| Appearance | Yellow to pale brown crystalline solid/powder | [1][3] |
| Melting Point | 94-104 °C | [1][3] |
| Boiling Point | 256.9 °C at 760 mmHg | [3] |
| Molecular Weight | 202.99 g/mol | [2][3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Solubility | Very soluble in DMF; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |
| Purity | ≥ 98-99% (GC) | [1][4] |
| Storage | Store at 0-8°C in an inert atmosphere, away from heat and light. | [1][5] |
| XLogP3 | 1.7 | [2][3] |
Spectroscopic Data Insights: While a full spectral analysis is beyond the scope of this guide, key identifiers can be found in public databases. The PubChem database, for instance, provides access to IR, Raman, and mass spectrometry data which are crucial for quality control and reaction monitoring.[2] The IR spectrum will prominently feature strong absorptions corresponding to the N-O stretching of the nitro group. Mass spectrometry data shows characteristic peaks for the molecular ion and fragmentation patterns involving the loss of the nitro group and bromine.[2]
Synthesis and Chemical Reactivity
3-Bromo-2-nitropyridine is a key synthetic intermediate due to the reactivity imparted by its functional groups. The electron-withdrawing nitro group and the bromine atom make the pyridine ring susceptible to nucleophilic substitution and facilitate cross-coupling reactions.
Its unique structure allows for diverse functionalization, making it a valuable reagent for building complex molecular architectures.[1] It is particularly useful in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[6] The nitro group can also be readily reduced to an amino group, opening up another avenue for derivatization.
Applications in Research and Drug Development
The utility of 3-Bromo-2-nitropyridine spans several scientific domains, with its most significant impact in the synthesis of bioactive molecules.
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Pharmaceutical Synthesis: It serves as a crucial intermediate in the development of various pharmaceutical agents, including antimicrobial and anti-inflammatory drugs.[1] The nitropyridine scaffold is a component of numerous bioactive molecules. For example, related nitropyridines have been used in the synthesis of PET tau tracers for Alzheimer's disease imaging and in the development of novel antimalarial compounds.[6]
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Agrochemicals: This compound is utilized in the formulation of next-generation pesticides and herbicides, contributing to improved crop protection and yield.[1]
-
Materials Science: Researchers are exploring 3-Bromo-2-nitropyridine in the creation of novel polymers and coatings with enhanced durability and resistance to environmental factors.[1]
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Organic Chemistry Research: It acts as a versatile starting material for synthesizing more complex heterocyclic systems and for investigating new synthetic methodologies.[1]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 3-Bromo-2-nitropyridine is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification:
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Acute Toxicity: Toxic if swallowed and may be harmful in contact with skin.[2][7]
-
Respiratory: May cause respiratory irritation.[5]
Recommended Handling Protocol:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7]
-
Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[7]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere.[1][5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Part 2: A Proposed Synthetic Pathway to 3-Bromo-2-(nitromethyl)pyridine
This section outlines a hypothetical, yet chemically sound, multi-step synthesis for the target compound, 3-Bromo-2-(nitromethyl)pyridine. This protocol is based on well-established named reactions and is designed to serve as a starting point for experimental validation.
Retrosynthetic Analysis and Strategy
The target molecule contains a nitromethyl group attached to the pyridine C2 position. A reliable method for forming such a C-C bond is the Henry (or Nitroaldol) Reaction .[8][9] This reaction involves the base-catalyzed addition of a nitroalkane (nitromethane in this case) to a carbonyl compound. Therefore, the key precursor for our synthesis would be 3-Bromo-2-formylpyridine .
The overall workflow is as follows:
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Synthesis of Precursor: Formation of 3-Bromo-2-formylpyridine.
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Henry Reaction: Condensation of the precursor with nitromethane to form an intermediate β-nitro alcohol.
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Dehydration: Elimination of water from the β-nitro alcohol to yield the target compound's structural isomer, or subsequent reduction and manipulation to achieve the final product.
Caption: Proposed workflow for synthesizing 3-Bromo-2-(nitromethyl)pyridine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Bromo-2-formylpyridine (Precursor)
The synthesis of this aldehyde precursor can be achieved via the oxidation of commercially available 3-Bromo-2-methylpyridine. A variety of oxidizing agents such as manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are effective for this type of benzylic oxidation.
Step 2: Henry (Nitroaldol) Reaction
This is the key C-C bond-forming step.
-
Rationale: The Henry reaction is a classic method for creating β-nitro alcohols by reacting a nitroalkane with an aldehyde or ketone under basic conditions.[8][10] The α-proton of nitromethane is acidic enough to be removed by a base, creating a nucleophilic nitronate anion that attacks the electrophilic carbonyl carbon of the aldehyde.[11]
-
Detailed Protocol:
-
To a solution of 3-Bromo-2-formylpyridine (1.0 eq) in a suitable solvent like methanol or THF, add nitromethane (1.5-2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (0.1-0.2 eq), while stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours to overnight.
-
Upon completion, quench the reaction by adding a mild acid (e.g., dilute HCl or saturated NH₄Cl solution) to neutralize the base.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product, the β-nitro alcohol 1-(3-bromopyridin-2-yl)-2-nitroethanol, by column chromatography on silica gel.
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Step 3: Conversion to 3-Bromo-2-(nitromethyl)pyridine
The product from the Henry reaction is a β-nitro alcohol. To obtain the target compound, the hydroxyl group must be removed. This can be a challenging step, but a common route is through a Barton-McCombie deoxygenation or by converting the alcohol to a good leaving group (e.g., a tosylate or mesylate) followed by reductive cleavage.
This proposed pathway provides a logical and experimentally viable route to the novel compound of interest, grounded in established and reliable organic chemistry transformations.
References
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3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem. [Link]
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Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. [Link]
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Synthesis of 3-cyano-2-(4-methylphenyl)pyridine - PrepChem.com. [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]
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3-Bromo-2-nitropyridine - Oakwood Chemical. [Link]
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Bromination Products of Nitropyridine | Journal of the American Chemical Society. [Link]
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Henry reaction - Wikipedia. [Link]
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2,3-diaminopyridine - Organic Syntheses Procedure. [Link]
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Henry Reaction - Organic Chemistry Portal. [Link]
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Henry Reaction - SynArchive. [Link]
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Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization - ResearchGate. [Link]
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How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? - FAQ. [Link]
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Henry Reaction - YouTube. [Link]
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Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [Link]
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